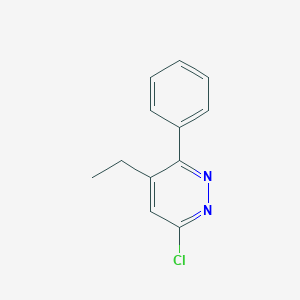

6-Chloro-4-ethyl-3-phenylpyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

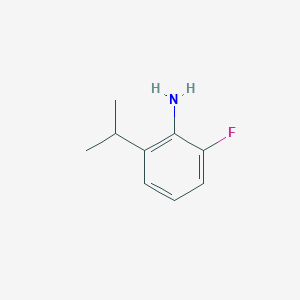

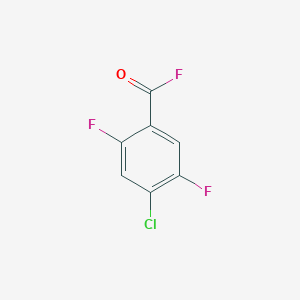

6-Chloro-4-ethyl-3-phenylpyridazine is an organic compound that is widely used in scientific research and lab experiments. It is a heterocyclic aromatic compound that contains both nitrogen and chlorine atoms. This compound has a wide range of applications in the medical, pharmaceutical, and chemical industries. It is used in the synthesis of various drugs and in the production of pesticides. This compound is also known as 6-chloro-4-ethyl-3-phenylpyridine or CEPP.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

6-Chloro-4-ethyl-3-phenylpyridazine serves as a pivotal intermediate in the synthesis of various compounds with potential antibacterial, insecticidal, and other pharmacologically relevant activities. For example, it has been utilized in the preparation of novel thieno[2,3-c]pyridazines, showcasing a methodological advancement in the domain of antibacterial agents (Al-Kamali et al., 2014). This chemical scaffold is also a cornerstone for generating N-substituted derivatives, demonstrating significant insecticidal activities against Plutella xylostella, highlighting its role in developing potential agricultural pesticides (Wu et al., 2012).

Cross-Coupling Reactions

The regioselective arylation at position 4 of 4-bromo-6-chloro-3-phenylpyridazine via Suzuki cross-coupling reaction underpins its utility in creating a broad spectrum of pharmacologically beneficial pyridazine derivatives. This process exemplifies the strategic use of chloropyridazines as a masking group, facilitating the synthesis of diverse compounds (Sotelo & Raviña, 2002).

Phase Transfer Catalysis

The chloro substituent in this compound undergoes efficient and selective fluorination under solvent-free conditions using phase transfer catalysis. This modification not only enhances the yields and selectivities but also opens avenues for further functionalization and application in various fields (Marque et al., 2004).

Acetylcholinesterase Inhibitors

In the realm of neurological research, derivatives of this compound have been explored as acetylcholinesterase inhibitors, demonstrating potential applications in treating Alzheimer's disease. Structural modifications on this scaffold can lead to compounds with enhanced AChE-inhibitory activity and selectivity, underscoring its significance in medicinal chemistry (Contreras et al., 2001).

Anticancer Activities

Exploratory studies on hybrid molecules originating from the this compound framework have identified compounds with pronounced anticancer activities against prostate cancer cells. This investigation reveals the potential of such derivatives in oncological therapy and drug development (Demirci & Demirbas, 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mecanismo De Acción

Target of Action

Pyridazine derivatives, which include this compound, are known to interact with a wide range of biological targets and exhibit diverse physiological effects .

Mode of Action

Pyridazine derivatives are known to interact with their targets in various ways, leading to a range of physiological effects .

Biochemical Pathways

Pyridazine derivatives are known to influence numerous biochemical pathways, leading to a variety of downstream effects .

Result of Action

Pyridazine derivatives are known to have a wide range of pharmacological activities .

Propiedades

IUPAC Name |

6-chloro-4-ethyl-3-phenylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-2-9-8-11(13)14-15-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNKWOXAOFFVSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN=C1C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563173 |

Source

|

| Record name | 6-Chloro-4-ethyl-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133308-81-3 |

Source

|

| Record name | 6-Chloro-4-ethyl-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

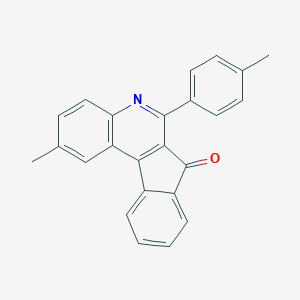

![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)